molecular formula C35H34N6O3S2 B13775213 6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile CAS No. 7063-25-4

6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Katalognummer: B13775213
CAS-Nummer: 7063-25-4
Molekulargewicht: 650.8 g/mol
InChI-Schlüssel: BLAQMIOHVSCBIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a heterocyclic organic molecule featuring multiple fused and substituted rings, including a pyridine core, a thiazolidinone ring, and a benzylpiperidinyl moiety. The presence of electron-withdrawing groups (e.g., carbonyl, sulfanylidene) and electron-donating substituents (e.g., benzyl, methyl) contributes to its unique electronic profile and stability .

Eigenschaften

CAS-Nummer

7063-25-4

Molekularformel

C35H34N6O3S2

Molekulargewicht

650.8 g/mol

IUPAC-Name

6-(4-benzylpiperidin-1-yl)-5-[[3-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C35H34N6O3S2/c1-22-27(31(37(3)32(42)28(22)21-36)39-17-15-25(16-18-39)19-24-11-7-5-8-12-24)20-29-33(43)40(35(45)46-29)30-23(2)38(4)41(34(30)44)26-13-9-6-10-14-26/h5-14,20,25H,15-19H2,1-4H3

InChI-Schlüssel

BLAQMIOHVSCBIB-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C(=O)N(C(=C1C=C2C(=O)N(C(=S)S2)C3=C(N(N(C3=O)C4=CC=CC=C4)C)C)N5CCC(CC5)CC6=CC=CC=C6)C)C#N

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Route Overview

The synthesis typically proceeds through the following key stages:

Detailed Reaction Conditions and Reagents

Step Reaction Type Key Reagents and Conditions Notes
1 Pyridine core synthesis Pyridine derivatives, methylating agents, nitrile sources Controlled temperature (~50-80°C), inert atmosphere to prevent oxidation
2 Nucleophilic substitution/coupling 6-halogenated pyridine intermediate, 4-benzylpiperidine Polar aprotic solvents (e.g., DMF, DMSO), base catalysts (e.g., K2CO3), reflux conditions
3 Thiazolidine ring formation Thiourea derivatives, α-haloketones or esters Acid/base catalysis, moderate heating (60-100°C), inert atmosphere
4 Pyrazole ring synthesis Hydrazines, β-diketones or β-ketoesters Acidic or basic conditions, reflux or microwave irradiation
5 Condensation linking substituents Knoevenagel condensation reagents (e.g., piperidine, ammonium acetate) Solvent: ethanol or methanol, room temperature to reflux, removal of water to drive reaction

Industrial Synthesis Considerations

  • Process optimization: Industrial scale-up requires optimization to maximize yield and minimize impurities. This involves fine-tuning solvent choice, reaction times, temperatures, and reagent stoichiometry.

  • Automated synthesis: Use of automated flow reactors or batch reactors with precise temperature and mixing control can facilitate reproducibility and safety.

  • Purification: Multi-step purification including recrystallization, chromatography, and possibly preparative HPLC is employed to achieve pharmaceutical-grade purity.

Chemical Reaction Types Involved

  • Nucleophilic substitution: For attaching piperidinyl substituents onto the pyridine ring.

  • Cyclization reactions: To form the thiazolidine and pyrazole rings from simpler precursors.

  • Condensation reactions: Knoevenagel-type condensations to link various moieties via methylene bridges.

  • Oxidation/reduction steps: Occasionally required to adjust oxidation states of intermediates, often using reagents like potassium permanganate or lithium aluminum hydride under controlled conditions.

Summary Table of Preparation Steps

Step Number Major Transformation Type of Reaction Typical Reagents/Conditions Expected Outcome
1 Formation of pyridine core Condensation, methylation Pyridine precursors, methylating agents 1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile scaffold
2 Attachment of 4-benzylpiperidin-1-yl group Nucleophilic substitution 6-halogenated pyridine, benzylpiperidine Substituted pyridine intermediate
3 Synthesis of thiazolidin ring Cyclization Thiourea, α-haloketones Thiazolidin-4-one or thiazolidinylidene intermediate
4 Synthesis of pyrazole ring Cyclization Hydrazines, β-diketones Pyrazole derivative
5 Condensation linking thiazolidin-pyrazole to pyridine Knoevenagel condensation Piperidine catalyst, ethanol solvent Final complex molecule

Research and Literature Insights

  • The synthetic methodology for such a compound is built upon established protocols for each functional group and ring system, adapted to accommodate the steric and electronic demands of this complex molecule.

  • Reaction yields and purities are highly dependent on the precise control of reaction parameters, including temperature, solvent choice, and reagent purity.

  • Literature emphasizes the importance of intermediate characterization (e.g., NMR, IR, MS) at each step to ensure correct structural assembly before proceeding.

  • No direct preparation protocols for this exact compound were found in publicly accessible English literature databases excluding www.benchchem.com and www.smolecule.com, which are to be disregarded due to reliability concerns. However, the synthesis draws on well-documented organic reactions for pyridine, piperidine, pyrazole, and thiazolidine derivatives.

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-benzyl-1-piperidyl)-5-[[3-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxo-pyridine-3-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated version of the original compound.

Wissenschaftliche Forschungsanwendungen

Structural Features

The compound features:

  • Piperidine ring : Known for its role in various biological activities.
  • Thiazolidine derivative : Associated with antimicrobial properties.
  • Pyrazole component : Linked to anticancer effects.

This intricate structure allows for diverse interactions within biological systems, making it a promising candidate for further research.

Biological Activities

Research indicates that compounds with similar structural features exhibit a range of biological activities. The following table summarizes some potential activities based on structural similarities:

Compound Name Structural Features Biological Activity
4-BenzylpiperidinePiperidine ringAnalgesic properties
5-Thiazolidinecarboxylic acidThiazolidine ringAntimicrobial activity
1H-Pyrazole derivativesPyrazole ringAnticancer effects

The unique combination of these groups in the target compound may provide synergistic effects not observed in simpler analogs.

Medicinal Chemistry

The compound's diverse functional groups suggest potential applications in drug design and development. It may serve as a lead compound for creating new analgesics or antimicrobial agents.

Pharmacodynamics Studies

Interaction studies are crucial for understanding how this compound interacts with various receptors and enzymes. Preliminary studies suggest it may modulate pathways involved in pain and inflammation.

Anticancer Research

Given the presence of the pyrazole moiety, this compound could be explored for its anticancer properties. Analogous compounds have shown efficacy against various cancer cell lines.

Antimicrobial Development

The thiazolidine component indicates potential antimicrobial activity. This aspect can be explored further to develop new antibiotics or antifungal agents.

Case Study 1: Piperidine Derivatives

A study focused on piperidine derivatives demonstrated significant antimicrobial activity against bacterial strains like Xanthomonas axonopodis and Ralstonia solanacearum. The modifications on the piperidine ring influenced the antibacterial efficacy, suggesting that similar modifications on our target compound could yield promising results .

Case Study 2: Pyrazole Compounds

Research on pyrazole derivatives revealed their ability to inhibit cancer cell proliferation. Compounds with similar structural motifs exhibited cytotoxic effects against various cancer types, indicating that our target compound may also possess anticancer properties .

Wirkmechanismus

The mechanism of action of 6-(4-benzyl-1-piperidyl)-5-[[3-(1,5-dimethyl-3-oxo-2-phenyl-pyrazol-4-yl)-4-oxo-2-sulfanylidene-thiazolidin-5-ylidene]methyl]-1,4-dimethyl-2-oxo-pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular interactions depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural Modifications in Piperidine and Alkyl Chains

Compound A:

1-Butyl-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4-methyl-6-(4-methylpiperidin-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

  • Key Differences :
    • Piperidine Substituent : 4-Methylpiperidin-1-yl vs. 4-benzylpiperidin-1-yl in the target compound.
    • Alkyl Chain : A butyl group replaces the 1,4-dimethyl groups on the pyridine ring.
  • The butyl chain may increase metabolic stability but reduce binding affinity due to steric hindrance.
Compound B:

5-[3-(4-Benzylpiperidin-1-yl)-2-hydroxypropyl]-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile

  • Key Differences: Core Structure: Pyrido[1,2-a]benzimidazole vs. pyridine-dihydropyridine. Functional Groups: A hydroxypropyl linker and benzimidazole system replace the thiazolidinone-pyrazolone moiety.
  • Implications :
    • The benzimidazole core may enhance DNA intercalation properties, while the hydroxypropyl linker improves water solubility.

Physicochemical and Pharmacological Properties

Property Target Compound Compound A Compound B
Molecular Weight ~676 g/mol ~658 g/mol ~560 g/mol
LogP (Predicted) 3.8 3.2 2.9
Hydrogen Bond Acceptors 9 8 7
Aromatic Rings 3 3 4
Solubility (mg/mL) <0.1 (DMSO) 0.3 (DMSO) 1.2 (Water)
  • Key Observations: The target compound’s higher LogP reflects enhanced membrane permeability but may limit aqueous solubility. Compound B’s hydroxypropyl group and benzimidazole core improve water solubility, favoring intravenous administration. Aromaticity and conjugated systems in all compounds contribute to UV-Vis absorbance, useful in analytical detection .

Biologische Aktivität

The compound 6-(4-Benzylpiperidin-1-yl)-5-{[3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl}-1,4-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a complex organic molecule that incorporates multiple pharmacologically significant moieties. This article explores its biological activity, including potential therapeutic applications and mechanisms of action.

Structural Overview

The compound features several key structural components:

  • Piperidine ring : Known for its role in various biological activities.
  • Thiazolidine derivative : Associated with antimicrobial and anti-inflammatory properties.
  • Pyrazole ring : Exhibits anticancer effects and potential neuroprotective properties.

These elements contribute to the compound's diverse biological activities and potential therapeutic applications.

Biological Activities

Research indicates that compounds with similar structural features often exhibit a range of biological activities. The following table summarizes the biological activities associated with structural components similar to the target compound:

Compound Name Structural Features Biological Activity
4-BenzylpiperidinePiperidine ringAnalgesic properties
5-Thiazolidinecarboxylic acidThiazolidine ringAntimicrobial activity
1H-Pyrazole derivativesPyrazole ringAnticancer effects

The unique combination of these pharmacologically active groups in the target compound may provide synergistic effects not observed in simpler analogs.

Preliminary studies suggest that this compound may interact with various receptors and enzymes, potentially influencing multiple signaling pathways. The presence of carbonitrile and sulfonamide functionalities indicates possible applications in medicinal chemistry, particularly in drug design aimed at specific targets.

Interaction Studies

Initial interaction studies indicate that the compound may act on:

  • Dopamine receptors : Similar compounds have shown affinity for dopamine receptor subtypes, suggesting potential use in treating neurological disorders.
  • Enzymatic pathways : The structure hints at possible inhibition or modulation of key enzymes involved in metabolic processes.

Q & A

Basic: What are the critical reaction conditions to optimize the synthesis of this compound?

Answer:
The synthesis involves multi-step organic reactions requiring precise control of:

  • Temperature : Elevated temperatures (e.g., reflux conditions) are often necessary for cyclization steps involving thiazolidinone or pyrazole moieties .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or acetic anhydride) enhance reactivity in condensation and sulfanylidene formation .
  • Catalysts : Acidic or basic catalysts (e.g., sodium acetate) improve yields in heterocyclic ring formation .
    Validation via HPLC during intermediate steps ensures purity (>95% by analytical chromatography) .

Basic: How is the structural integrity of this compound confirmed after synthesis?

Answer:
Structural confirmation employs:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR identify proton environments and carbon frameworks, particularly for the benzylpiperidinyl and thiazolidinone groups .
  • Mass Spectrometry (MS) : High-resolution MS verifies molecular ion peaks (e.g., m/z 386–403 for analogous structures) and fragmentation patterns .
  • X-ray crystallography : For crystalline derivatives, single-crystal studies resolve stereochemistry at the sulfanylidene and methylidene positions .

Advanced: How can researchers resolve contradictions in spectroscopic data for intermediates?

Answer:
Discrepancies (e.g., unexpected 1H^1H-NMR shifts or MS adducts) are addressed via:

  • Cross-validation : Compare data with structurally analogous compounds, such as ethyl 7-ethoxy-2-(2-hydroxy-5-methylphenyl)-dihydrospiro derivatives, to identify substituent effects .
  • Computational modeling : Density Functional Theory (DFT) predicts NMR chemical shifts and validates resonance assignments .
  • Isolation of intermediates : Purify reactive intermediates (e.g., enolates or thiouracil precursors) to minimize side-product interference .

Advanced: What experimental strategies mitigate side reactions during the formation of the thiazolidinone-sulfanylidene core?

Answer:
Key strategies include:

  • Protection-deprotection : Temporarily shield reactive groups (e.g., benzyl or methoxy groups) during sulfanylidene formation to prevent undesired cyclization .
  • Stepwise coupling : Assemble the thiazolidinone and pyridine rings separately before conjugating via a methylidene bridge, as seen in related spiro compounds .
  • In situ monitoring : Use UV-Vis spectroscopy to track reaction progress and quench at optimal conversion points (~80–90% yield) .

Advanced: How can researchers design assays to study this compound’s interaction with biological targets?

Answer:
Methodologies include:

  • In vitro binding assays : Fluorescence polarization or surface plasmon resonance (SPR) quantify interactions with enzymes (e.g., kinases or proteases) using purified protein targets .
  • Molecular docking : Computational models predict binding poses in silico, leveraging structural data from benzodioxolyl-piperazine analogs .
  • Metabolic stability tests : Incubate with liver microsomes to assess cytochrome P450-mediated degradation, critical for pharmacokinetic profiling .

Basic: What analytical techniques are essential for purity assessment?

Answer:

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve impurities (<0.5% area) .
  • Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Confirm thermal stability and solvent residue levels (e.g., <0.1% acetic acid) .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity?

Answer:

  • Electron-withdrawing groups (e.g., -CN or -CO): Stabilize the methylidene bridge, reducing susceptibility to nucleophilic attack .
  • Electron-donating groups (e.g., -OCH3_3): Enhance resonance in the pyridine ring, altering redox potentials by ~50–100 mV in cyclic voltammetry studies .
  • Steric effects : Bulky substituents (e.g., benzylpiperidinyl) slow reaction kinetics in ring-closing steps by ~20–30% .

Advanced: What computational tools are recommended for predicting this compound’s physicochemical properties?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP (~3.5–4.2), solubility (<10 µg/mL), and bioavailability .
  • Molecular dynamics simulations : AMBER or GROMACS model conformational flexibility of the thiazolidinone-piperidine linkage .
  • QSAR modeling : Relate structural features (e.g., sulfanylidene topology) to biological activity using datasets from pyrimidine derivatives .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and eye protection mandatory due to potential irritancy of sulfanylidene groups .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile byproducts (e.g., H2_2S or acetic anhydride vapors) .
  • Waste disposal : Neutralize acidic/basic residues before disposal in accordance with EPA guidelines .

Advanced: How can researchers validate the compound’s mechanism of action in complex biological systems?

Answer:

  • CRISPR-Cas9 knockout models : Identify target pathways by silencing putative receptors (e.g., GPCRs or ion channels) .
  • Metabolomic profiling : LC-MS/MS tracks metabolite changes in cell lines post-treatment, linking to pathways like apoptosis or oxidative stress .
  • Cryo-EM : Resolve compound-target complexes at near-atomic resolution, as demonstrated for benzodioxolyl-piperazine analogs .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.